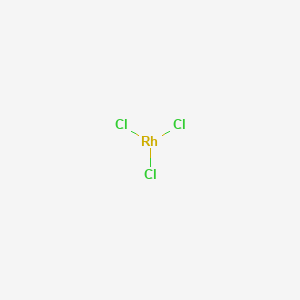

Trichlorure de Rhodium

Vue d'ensemble

Description

Rhodium trichloride, also known as Rhodium(III) chloride, is a compound with the formula RhCl3. It refers to inorganic compounds where n varies from 0 to 3 in the formula RhCl3(H2O)n. Depending on the value of n, the material is either a dense brown solid or a soluble reddish salt . The soluble trihydrated (n = 3) salt is widely used to prepare compounds used in homogeneous catalysis .

Synthesis Analysis

Rhodium trichloride can be synthesized by chemical reduction of an aqueous solution of rhodium trichloride with different aliphatic alcohols in the presence of polyvinylpyrrolidone (PVP) as the stabilizing agent . The choice of the reducing agent and reduction conditions enabled to obtain Rh(0) colloids showing various mean nanoparticle diameters and different nanoparticle morphologies .Molecular Structure Analysis

The molecular formula of Rhodium trichloride is Cl3Rh . The anhydrous rhodium chloride is a dense red-brown solid. According to X-ray crystallography, it crystallizes in the motif seen also for YCl3 and AlCl3. The metal centers are octahedral, and the halides are doubly bridging .Chemical Reactions Analysis

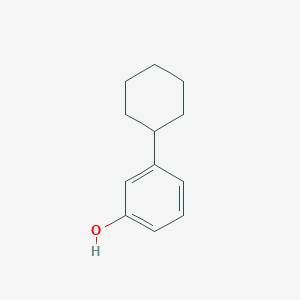

Rhodium trichloride acts as a catalyst for conjugate reduction of cinnamaldehydes followed by cross-coupling with arylboronic acids . It also plays a role in the direct conversion of methane to acetic acid .Physical And Chemical Properties Analysis

Rhodium trichloride is a dark red solid that is deliquescent . It has a density of 5.38 g/cm3, a melting point of approximately 450 °C, and a boiling point of 717 °C . It is insoluble in water but soluble in hydroxide and cyanide solutions, and also soluble in aqua regia .Applications De Recherche Scientifique

Synthèse de nanoparticules de Rhodium

Le trichlorure de rhodium est utilisé comme précurseur dans la synthèse de nanoparticules de rhodium. Ces nanoparticules ont des applications significatives en catalyse en raison de leur surface spécifique élevée et de leurs sites actifs. Par exemple, ils peuvent être synthétisés en réduisant ( \text{RhCl}_3 ) avec des alcools aliphatiques en présence d'un agent stabilisant comme la polyvinylpyrrolidone (PVP), conduisant à des nanoparticules qui présentent une activité catalytique dans des réactions telles que le couplage de Suzuki-Miyaura .

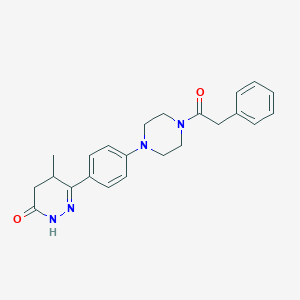

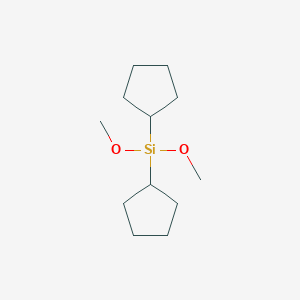

Catalyse en synthèse organique

Les propriétés catalytiques des nanoparticules de rhodium dérivées de ( \text{RhCl}_3 ) sont exploitées en synthèse organique. Elles sont utilisées dans l'hydrosilylation des alcynes internes et la réduction des nitroarènes en anilines, qui sont des réactions cruciales dans la production de produits pharmaceutiques et de produits chimiques fins .

Applications électrochimiques

Le graphène dopé au rhodium, préparé en utilisant ( \text{RhCl}_3 ) comme dopant, présente des propriétés électrocatalytiques améliorées. Cela le rend adapté à une utilisation dans le stockage d'énergie, la détection et les applications biomédicales, où des électrocatalyseurs efficaces et stables sont nécessaires .

Recherche en science des matériaux

En science des matériaux, ( \text{RhCl}_3 ) est utilisé pour créer des nanoparticules de rhodium hydrosolubles. Ces nanoparticules peuvent être caractérisées par diverses techniques telles que la microscopie électronique en transmission et la spectroscopie photoélectronique des rayons X, fournissant des informations sur leur structure et leurs utilisations potentielles dans les matériaux avancés .

Recherche sur les matériaux chlorés

L'hydrate de this compound est une source de rhodium cristalline compatible avec les chlorures. Il est utilisé pour étudier la conductivité des matériaux chlorés lorsqu'ils sont dissous dans l'eau et leur décomposition par électrolyse en gaz chlore et en métal. Cette recherche a des implications pour le développement de nouveaux matériaux et procédés chimiques .

Mécanisme D'action

Target of Action

Rhodium trichloride primarily targets DNA, RNA, or the corresponding purines . It is known to bond to these targets and inhibit their synthesis . The compound also has an affinity for oxygen-based ligands .

Mode of Action

Rhodium trichloride interacts with its targets by forming a bond with them. This bond has been demonstrated with calf thymus DNA . It is assumed that rhodium compounds bond to DNA, RNA, or the corresponding purines and inhibit their synthesis . The mutagenic potential is attributed to an interaction between the rhodium compounds and DNA or the corresponding purines .

Biochemical Pathways

Rhodium trichloride affects the biochemical pathways related to DNA and RNA synthesis. By bonding to DNA, RNA, or the corresponding purines, it inhibits their synthesis . This can lead to genetic mutations, as seen in the hypoxanthine-guanine phosphoribosyltransferase (HPRT) test .

Action Environment

The action of rhodium trichloride can be influenced by environmental factors. For instance, the compound is insoluble in common solvents, limiting its value in the laboratory . It is soluble in hydroxide and cyanide solutions, as well as in aqua regia . This solubility can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Rhodium trichloride is harmful if swallowed and causes serious eye damage . It is suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and all safety precautions should be read and understood .

Orientations Futures

The global market for Rhodium, which includes Rhodium trichloride, is projected to reach a revised size of US$5.6 Billion by 2030 . Rhodium is increasingly being used in the jewelry sector and in new technologies like electric vehicles . The requirement for rhodium used in catalytic converters for cars is rising due to various government regulations being implemented in different nations to reduce carbon emissions .

Analyse Biochimique

Biochemical Properties

Rhodium trichloride has been found to interact with various biomolecules. For instance, it has been used to dope graphene with Rh nanoparticles to prepare hybrids for electrocatalysis in energy, sensing, and biomedical sectors . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the reactions occur.

Cellular Effects

Rhodium trichloride has been shown to have effects on various types of cells. For example, it has been found to have an inhibitory effect on cytokine levels in female Wistar rats exposed to Rhodium (III) chloride hydrate . This suggests that Rhodium trichloride may have an anti-inflammatory role .

Molecular Mechanism

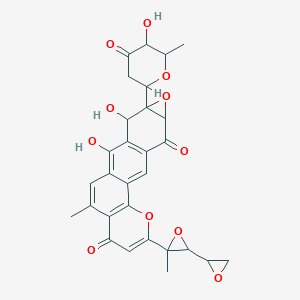

The molecular mechanism of Rhodium trichloride is complex and multifaceted. For instance, it has been found to bind to mitochondrial DNA (mtDNA), causing the cytoplasmic release of mtDNA fragments to activate the cGAS-STING pathway . This pathway is a key mediator of innate immunity involved in cancer development and treatment .

Temporal Effects in Laboratory Settings

The effects of Rhodium trichloride can change over time in laboratory settings. For instance, thermal decomposition of Rhodium (III) chloride under inert, oxidative, and reductive gas atmospheres has been investigated to determine its thermal properties .

Dosage Effects in Animal Models

The effects of Rhodium trichloride can vary with different dosages in animal models. For instance, quantitative changes in different cytokines were determined in serum of female Wistar rats exposed to Rhodium (III) chloride hydrate to evaluate its early effects on the immune system .

Metabolic Pathways

Rhodium trichloride may be involved in various metabolic pathways. For instance, it has been found to activate the mitochondrial retrograde signaling by disturbing the key metabolites involved in epigenetic modifications .

Transport and Distribution

It is known that Rhodium trichloride is soluble in hydroxide and cyanide solutions, which may facilitate its transport and distribution .

Subcellular Localization

It has been found to bind to mitochondrial DNA (mtDNA), suggesting that it may localize to the mitochondria .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Rhodium trichloride involves the reaction of Rhodium metal with Hydrochloric acid.", "Starting Materials": ["Rhodium metal", "Hydrochloric acid"], "Reaction": [ "Add Rhodium metal to Hydrochloric acid in a reaction vessel", "Heat the reaction mixture to a temperature of 80-90°C", "Stir the mixture for 2-3 hours", "Allow the mixture to cool to room temperature", "Filter the mixture to remove any unreacted Rhodium metal", "Evaporate the filtrate to dryness to obtain Rhodium trichloride as a solid" ] } | |

Numéro CAS |

10049-07-7 |

Formule moléculaire |

Cl3Rh |

Poids moléculaire |

209.26 g/mol |

Nom IUPAC |

rhodium(3+);trichloride |

InChI |

InChI=1S/3ClH.Rh/h3*1H;/q;;;+3/p-3 |

Clé InChI |

SONJTKJMTWTJCT-UHFFFAOYSA-K |

SMILES |

Cl[Rh](Cl)Cl |

SMILES canonique |

[Cl-].[Cl-].[Cl-].[Rh+3] |

Autres numéros CAS |

10049-07-7 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of rhodium trichloride in catalysis?

A: Rhodium trichloride is a versatile homogeneous catalyst used in various organic reactions. Its ability to activate multiple bonds in organic molecules makes it particularly useful for hydrogenation, isomerization, and hydroboration reactions. [, , , ]

Q2: How does rhodium trichloride catalyze the hydroboration of alkenes?

A: Unlike traditional hydroboration reactions, using rhodium trichloride as a catalyst can lead to a reversal of regioselectivity. Research suggests this involves multiple, reversible additions and eliminations of a rhodium-activated borane species across the double bond, leading to the formation of unexpected isomers. [, ]

Q3: Can you provide an example of regiospecific labeling using rhodium trichloride?

A: Rhodium trichloride demonstrates high regiospecificity for ortho-tritiation in various aromatic molecules, including carboxylic acids, amides, and aralkylamines. This makes it a valuable tool for creating regiospecifically labeled compounds for research purposes. [, ]

Q4: Is rhodium trichloride effective in the carbonylation of organic compounds?

A: Yes, studies demonstrate the effectiveness of rhodium trichloride supported on active carbon in catalyzing the vapor-phase carbonylation of alkyl chloroacetates to produce dialkyl malonates. [, ]

Q5: Does the choice of precursor affect the catalytic activity of rhodium catalysts?

A: Research using EXAFS suggests that rhodium catalysts prepared from rhodium trichloride are more labile in the presence of carbon monoxide compared to those prepared from rhodium nitrate. The presence of chlorine is believed to stabilize Rh(I) species, impacting their reactivity. []

Q6: Are there methods to prepare supported rhodium catalysts with enhanced activity?

A: Research shows that depositing the reaction products of a rhodium trichloride-amine complex treated with diisobutylaluminum hydride on mineral supports like aluminum oxide or silica creates highly active catalysts for hydrogenating multiple carbon-carbon bonds. []

Q7: Can you explain the role of amines in rhodium-catalyzed reactions?

A: Studies on the arylation of ethylene with iodobenzene revealed that amines significantly enhance the catalytic activity of rhodium trichloride. This effect is more pronounced with tertiary and secondary amines compared to primary amines, suggesting a steric influence on their interaction with the rhodium complex. []

Q8: What is the molecular formula and weight of rhodium trichloride hydrate?

A: The molecular formula of rhodium trichloride hydrate is RhCl3•xH2O. The exact weight depends on the degree of hydration (x), with the anhydrous form (RhCl3) having a molecular weight of 209.26 g/mol. [, , ]

Q9: What spectroscopic techniques are used to characterize rhodium trichloride complexes?

A: Various spectroscopic methods, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and electron spin resonance (ESR), are employed to analyze the structure and bonding in rhodium trichloride complexes. These techniques provide valuable information about the coordination environment, electronic structure, and ligand interactions. [, , , ]

Q10: Are there alternative methods to synthesize water-soluble hexachlororhodate?

A: A new method involves the medium-temperature chlorination of rhodium powder. This approach eliminates the need for sodium or water washing, offering a potentially more efficient and environmentally friendly way to synthesize water-soluble hexachlororhodate. []

Q11: Can you describe a method for preparing rhodium trichloride hydrate from rhodium residues?

A: A patented method utilizes silica gel-polyamine resin to recover rhodium from residue solutions obtained after digesting them with concentrated sulfuric and nitric acids. The process involves several steps of refluxing, filtering, and eluting with varying concentrations of hydrochloric acid to obtain purified rhodium trichloride hydrate. []

Q12: Is there a way to synthesize acetylacetonatodicarbonyl rhodium with improved yield?

A: A novel method uses N,N-dimethylformamide as a solvent to react rhodium trichloride hydrate with diacetone. This procedure is reported to improve both the step yield and overall yield of acetylacetonatodicarbonyl rhodium while utilizing a relatively environmentally friendly solvent. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B162899.png)